molecular formula C22H36O2Si B12317542 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one

17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one

Cat. No.: B12317542
M. Wt: 360.6 g/mol
InChI Key: QIUQOXIBUBXJBO-UHFFFAOYSA-N
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Description

17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is a synthetic compound with the molecular formula C22H36O2Si. It is known for its unique structure, which includes a trimethylsilyl group attached to the oxygen atom at the 17th position of the steroid backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one typically involves the reaction of 17-hydroxy-17-methyl-estr-4-en-3-one with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ether. The general reaction scheme is as follows:

17-Hydroxy-17-methyl-estr-4-en-3-one+Trimethylsilyl chlorideThis compound\text{17-Hydroxy-17-methyl-estr-4-en-3-one} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 17-Hydroxy-17-methyl-estr-4-en-3-one+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of other complex molecules.

    Biology: The compound is used in studies related to hormone activity and receptor binding.

    Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to receptors and modulate their activity. This interaction can influence various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    17-Hydroxy-17-methyl-estr-4-en-3-one: Lacks the trimethylsilyl group, resulting in different chemical properties.

    17α-Hydroxy-17-methylestr-4-en-3-one: Another similar compound with variations in the functional groups attached to the steroid backbone.

Uniqueness

17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and biological properties. This modification enhances its stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQOXIBUBXJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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